molecular formula C23H24ClN3O2 B11149246 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one

3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B11149246
M. Wt: 409.9 g/mol
InChI Key: JGIXLPIXLZHLLQ-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features an indole core, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Piperazine Introduction: The acetylated indole is reacted with 1-(2-chlorophenyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized forms of the indole or piperazine rings.

    Reduction: Reduced forms of the acetyl group, such as alcohols.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may interact with various enzymes and receptors, making it a candidate for studying biochemical pathways and mechanisms.

Medicine

In medicine, 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one is of interest for its potential therapeutic effects. It may act on neurotransmitter systems, offering potential treatments for neurological and psychological disorders.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for this compound likely involves interaction with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The indole core can mimic serotonin, allowing the compound to bind to serotonin receptors, while the piperazine ring may interact with dopamine or other neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one: Similar structure but lacks the acetyl group.

    3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of the acetyl group and the chlorophenyl piperazine moiety makes 3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one unique. These functional groups can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and selectivity in therapeutic applications.

Properties

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C23H24ClN3O2/c1-17(28)19-16-27(21-8-4-2-6-18(19)21)11-10-23(29)26-14-12-25(13-15-26)22-9-5-3-7-20(22)24/h2-9,16H,10-15H2,1H3

InChI Key

JGIXLPIXLZHLLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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